2-Methylpentanal

Description

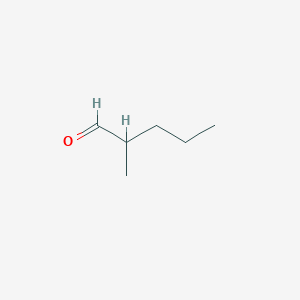

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZILAQGHINQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Record name | ALPHA-METHYLVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021978 | |

| Record name | 2-Methylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-methylvaleraldehyde appears as a colorless liquid. Less dense than water. Used to make rubber and artificial flavorings., Colorless liquid; [HSDB], colourless to pale yellow liquid | |

| Record name | ALPHA-METHYLVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylpentanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/645/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117 °C | |

| Record name | 2-METHYLPENTALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

68 °F (NFPA, 2010), 20 °C, 68 °F (20 °C) (OPEN CUP) | |

| Record name | ALPHA-METHYLVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water, ether, acetone, slightly sol in carbon tetrachloride., Water solubility = 0.42% wt at 25 °C, 4.2 mg/mL at 25 °C | |

| Record name | 2-METHYLPENTALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8092, 0.805-0.811 | |

| Record name | 2-METHYLPENTALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpentanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/645/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

17.9 [mmHg] | |

| Record name | 2-Methylpentaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

123-15-9, 73513-30-1 | |

| Record name | ALPHA-METHYLVALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-2-Methylpentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanal, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073513301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylvaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLVALERALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64L45T2504 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPENTALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

FP: -100 °C | |

| Record name | 2-METHYLPENTALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of (R)- and (S)-2-methylpentanal Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentanal, a chiral aldehyde, exists as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers. The stereochemistry of a molecule is a critical determinant of its biological activity, as interactions with chiral biological macromolecules such as enzymes and receptors are often highly stereospecific.[1][2] Consequently, the ability to synthesize and characterize enantiomerically pure forms of chiral compounds is of paramount importance in the fields of drug discovery and development.[3][4] This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and analytical separation of (R)- and (S)-2-methylpentanal. While specific biological activity data for these enantiomers is limited, this guide will also discuss the general principles of stereoisomerism in pharmacology, providing a framework for potential future investigations. This compound serves as a key intermediate in the synthesis of various organic compounds, including the tranquilizer meprobamate.[5]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Racemic this compound | (R)-2-methylpentanal | (S)-2-methylpentanal |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol | 100.16 g/mol | 100.16 g/mol |

| Boiling Point | 118-119 °C | Not available | Not available |

| Density | 0.808 g/mL | Not available | Not available |

| Refractive Index | 1.401 | Not available | Not available |

| Specific Rotation | 0° | Not available | Not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 9.6 (d, 1H, CHO), 2.3 (m, 1H, CH), 1.7-1.3 (m, 4H, CH₂CH₂), 1.1 (d, 3H, CH₃), 0.9 (t, 3H, CH₃) |

| ¹³C NMR (Predicted) | δ ~205 (C=O), ~50 (CH), ~35 (CH₂), ~20 (CH₂), ~15 (CH₃), ~14 (CH₃) |

| Infrared (IR) | Characteristic peaks at ~2960 cm⁻¹ (C-H stretch), ~2710 cm⁻¹ (aldehyde C-H stretch), ~1730 cm⁻¹ (C=O stretch) |

| Mass Spectrometry (EI) | Molecular ion peak at m/z 100, with major fragments at m/z 71, 57, 43, 29 |

Synthesis of (R)- and (S)-2-methylpentanal

The synthesis of this compound can be approached through both racemic and enantioselective methods. Industrial production often relies on racemic synthesis followed by resolution, or increasingly, on asymmetric synthesis to directly obtain the desired enantiomer.

Racemic Synthesis

A common industrial method for the synthesis of racemic this compound involves the aldol (B89426) condensation of propanal. This reaction, typically base-catalyzed, forms 2-methyl-2-pentenal, which is subsequently hydrogenated to yield this compound.

Enantioselective Synthesis

The production of enantiomerically enriched or pure this compound is crucial for its application in pharmaceuticals.[6] Two primary strategies for achieving this are organocatalysis and enzymatic kinetic resolution.

1. Asymmetric Organocatalysis:

Chiral secondary amines, such as proline and its derivatives, can catalyze the α-alkylation of aldehydes with high enantioselectivity.[5] The principle involves the formation of a nucleophilic enamine intermediate from propanal and the chiral catalyst. The chirality of the catalyst then directs the subsequent alkylation with a propyl halide to favor the formation of one enantiomer of this compound over the other.[5]

2. Enzymatic Kinetic Resolution:

This method utilizes the stereoselectivity of enzymes to separate a racemic mixture. A ketoreductase (KRED) enzyme that selectively reduces the (R)-enantiomer of this compound to (R)-2-methylpentanol can be employed.[6] This leaves the (S)-enantiomer of this compound unreacted. The resulting mixture of (R)-2-methylpentanol and (S)-2-methylpentanal can then be separated. If (R)-2-methylpentanal is the desired product, the separated (R)-2-methylpentanol can be oxidized back to the aldehyde.[6]

Experimental Protocols

Protocol 1: Asymmetric α-Alkylation of Propanal via Organocatalysis (General Procedure)

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral organocatalyst (e.g., (S)-diphenylprolinol silyl (B83357) ether, 10-20 mol%) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).[5]

-

Enamine Formation: Add propanal (1.0 equivalent) to the catalyst solution and stir for 10-15 minutes at room temperature to facilitate the formation of the enamine intermediate.[5]

-

Alkylation: Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add the alkylating agent (e.g., 1-iodopropane, 1.2 equivalents).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).[5]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield enantioenriched this compound.[5]

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC analysis.[5]

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound (General Procedure)

-

Enzyme and Cofactor Preparation: Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0) containing the selected ketoreductase enzyme and a cofactor such as NADPH.[6]

-

Reaction Mixture: Combine the racemic this compound with the enzyme and cofactor solution.[6]

-

Bioreduction: Allow the reaction to proceed at a controlled temperature (e.g., 25-30 °C) with gentle agitation. The KRED will selectively reduce (R)-2-methylpentanal to (R)-2-methylpentanol.[6]

-

Reaction Monitoring: Monitor the reaction progress to approximately 50% conversion to maximize the enantiomeric excess of both the remaining (S)-aldehyde and the produced (R)-alcohol.

-

Separation and Purification: Separate the (R)-2-methylpentanol from the unreacted (S)-2-methylpentanal using techniques such as distillation or column chromatography.[6]

-

Optional Oxidation: If (R)-2-methylpentanal is the desired product, the purified (R)-2-methylpentanol can be oxidized back to the aldehyde using standard oxidation protocols (e.g., Swern oxidation or using PCC).[6]

Protocol 3: Chiral Gas Chromatography (GC) Analysis

-

Column Selection: Utilize a chiral capillary GC column, such as one with a cyclodextrin-based stationary phase, which is effective for separating enantiomers.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min) to achieve separation of the enantiomers.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Data Analysis: The two enantiomers will exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess.

Signaling Pathways and Logical Relationships

The synthesis and analysis of chiral molecules like (R)- and (S)-2-methylpentanal involve a logical workflow. The following diagrams illustrate these processes.

Caption: Workflow for the enantioselective synthesis of this compound.

Caption: Workflow for the chiral analysis of this compound.

Biological Relevance and Future Directions

The principle of chirality is fundamental to pharmacology. The differential interaction of enantiomers with chiral biological targets can lead to significant differences in their pharmacodynamic and pharmacokinetic properties.[2][4] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[2]

While specific studies on the biological activities of (R)- and (S)-2-methylpentanal are not widely reported, their potential for differential effects is high. Future research should focus on:

-

Receptor Binding Assays: To determine if the enantiomers exhibit different affinities for specific biological targets.

-

Enzyme Inhibition Assays: To investigate if one enantiomer is a more potent inhibitor of a particular enzyme.

-

Cell-Based Assays: To assess the differential effects of the enantiomers on cellular processes such as proliferation, apoptosis, or signaling pathways.

-

In Vivo Studies: To evaluate the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers in animal models.

The development of robust enantioselective syntheses and analytical methods for (R)- and (S)-2-methylpentanal, as detailed in this guide, provides the necessary tools for researchers to explore the stereospecific biological landscape of this chiral aldehyde and its derivatives. Such investigations are essential for unlocking their full potential in drug development and other life science applications.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. mdpi.com [mdpi.com]

- 3. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Subtle Signature: Unveiling the Natural Occurrence of 2-Methylpentanal in Fermented Foods

An In-depth Technical Guide for Researchers and Drug Development Professionals

[December 15, 2025]

Abstract

2-Methylpentanal, a branched-chain aldehyde, contributes to the complex flavor profiles of various fermented foods. Its presence, though often at trace levels, is a subtle yet significant indicator of specific biochemical pathways occurring during fermentation. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fermented foods, detailing its biosynthetic origins, analytical methodologies for its detection and quantification, and a summary of available quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the nuanced chemistry of fermented foods and the volatile compounds that define their sensory characteristics.

Introduction

The fermentation of food is a transformative process, driven by a diverse array of microorganisms that metabolize substrates into a complex medley of compounds. Among these are volatile organic compounds (VOCs), which are paramount in defining the characteristic aroma and flavor of fermented products. This compound, a C6 aldehyde, is one such VOC that can impart malty, nutty, and fruity notes. While its isomer, 2-methylbutanal, derived from the amino acid isoleucine, is well-documented in fermented foods, the occurrence and formation of this compound are less extensively reported, yet equally important for a complete understanding of flavor chemistry. This guide delves into the current knowledge surrounding the natural presence of this compound in the fermented food landscape.

Biosynthesis of this compound: The Ehrlich Pathway

The primary route for the formation of this compound and other branched-chain aldehydes in fermented foods is the Ehrlich pathway. This metabolic sequence, common in yeasts and bacteria, facilitates the conversion of amino acids into their corresponding higher alcohols and aldehydes. While isoleucine is the precursor to the more commonly studied 2-methylbutanal, evidence suggests that the amino acid norleucine serves as the precursor for this compound.

The pathway involves three key enzymatic steps:

-

Transamination: The amino group of norleucine is transferred to an α-keto acid (commonly α-ketoglutarate) by a transaminase, yielding α-keto-β-methylvalerate.

-

Decarboxylation: The resulting α-keto acid is then decarboxylated by a decarboxylase, releasing carbon dioxide and forming this compound.

-

Reduction/Oxidation: this compound can then be either reduced to its corresponding alcohol, 2-methylpentanol, by an alcohol dehydrogenase, or oxidized to 2-methylpentanoic acid.

Figure 1: Biosynthetic pathway of this compound from norleucine via the Ehrlich pathway.

Quantitative Data on this compound in Fermented Foods

Quantitative data for this compound in fermented foods is limited in the scientific literature. However, to provide a comparative context, the following table summarizes the available data for this compound and the structurally similar, and more frequently reported, 2-methylbutanal in various fermented products. This highlights the need for further research to quantify this compound across a broader spectrum of fermented foods.

| Fermented Food Category | Product | This compound Concentration (µg/L or µg/kg) | 2-Methylbutanal Concentration (µg/L or µg/kg) | Reference(s) |

| Dairy | Fermented Milk | 6.26 | Not Reported | [1] |

| Cheddar Cheese | Not Reported | 175.39 (Threshold in cheese matrix) | [2] |

Note: The concentration of 2-methylbutanal in Cheddar cheese is reported as its odor threshold in a cheese matrix, indicating its sensory relevance.

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.

General HS-SPME-GC-MS Workflow

The following diagram illustrates a typical workflow for the analysis of volatile aldehydes in fermented foods.

Figure 2: General workflow for HS-SPME-GC-MS analysis of volatile compounds in fermented foods.

Detailed Methodological Parameters

The following provides a representative, detailed protocol for the quantification of this compound. It is important to note that optimization of these parameters may be necessary depending on the specific food matrix and instrumentation.

4.2.1. Sample Preparation

-

Homogenization: A representative sample of the fermented food (e.g., 2-5 g of cheese, 5 mL of a beverage) is homogenized.

-

Vial Preparation: The homogenized sample is placed in a 20 mL headspace vial.

-

Salting Out: To increase the volatility of the analytes, sodium chloride (NaCl) is added to saturate the aqueous phase (typically 1-2 g).

-

Internal Standard: A known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not naturally present in the sample) is added for accurate quantification.

4.2.2. HS-SPME Parameters

-

Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

-

Incubation/Extraction Temperature: The vial is incubated at a controlled temperature (e.g., 40-60 °C) to allow the volatiles to equilibrate in the headspace.

-

Incubation/Extraction Time: The SPME fiber is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

Agitation: The sample is agitated during incubation to facilitate the release of volatiles.

4.2.3. GC-MS Parameters

-

Injector: The SPME fiber is thermally desorbed in a hot GC inlet (e.g., 250 °C) in splitless mode to transfer the analytes to the GC column.

-

GC Column: A mid-polarity column, such as a DB-WAX or HP-5ms, is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might be:

-

Initial temperature of 40 °C, hold for 2 minutes.

-

Ramp at 5 °C/min to 150 °C.

-

Ramp at 10 °C/min to 240 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 35-350 is typically used for general volatile analysis.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification is performed by creating a calibration curve using standard solutions of this compound and the internal standard.

-

Conclusion

This compound is a naturally occurring volatile compound in fermented foods, likely originating from the microbial catabolism of norleucine via the Ehrlich pathway. While its documented presence is not as widespread as its C5 isomer, 2-methylbutanal, its contribution to the overall flavor profile of fermented products warrants further investigation. The analytical methodologies outlined in this guide provide a robust framework for the detection and quantification of this compound, which will be crucial for expanding our knowledge of its distribution and concentration in a wider variety of fermented foods. A more comprehensive understanding of the factors influencing its formation will enable better control over the flavor development in fermented products and provide valuable insights for researchers and professionals in the food and pharmaceutical industries.

References

An In-depth Technical Guide to the Formation Pathways of 2-Methylpentanal in Food Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentanal, a branched-chain aldehyde, is a significant volatile compound that contributes to the characteristic aroma profiles of a wide range of food products. Its presence can be desirable, imparting malty, nutty, and fruity notes, but in excess, it can lead to off-flavors. Understanding the formation pathways of this compound is crucial for controlling and optimizing flavor development in food processing, ensuring product quality and consistency. This technical guide provides a comprehensive overview of the primary chemical reactions leading to the formation of this compound in food, details analytical methodologies for its quantification, and presents relevant quantitative data.

Core Formation Pathways

The formation of this compound in food products is primarily attributed to two key chemical transformations: the Strecker degradation of the amino acid L-isoleucine, which is a crucial part of the Maillard reaction, and the aldol (B89426) condensation of propionaldehyde (B47417). Lipid oxidation is also considered a potential, albeit less direct, pathway.

Strecker Degradation of L-Isoleucine

The most significant pathway for the formation of this compound is the Strecker degradation of L-isoleucine.[1] This reaction is a critical component of the Maillard reaction cascade, which occurs between amino acids and reducing sugars upon heating.[2] The Strecker degradation involves the reaction of an α-amino acid with a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the parent amino acid.[2]

The key steps in the Strecker degradation of L-isoleucine to form this compound are:

-

Transimination: L-isoleucine reacts with a dicarbonyl compound (e.g., glyoxal, methylglyoxal), formed during the Maillard reaction, to form a Schiff base.

-

Decarboxylation: The Schiff base undergoes decarboxylation, releasing carbon dioxide.

-

Hydrolysis: The resulting imine is hydrolyzed to yield this compound and an α-aminoketone.

This pathway is particularly relevant in thermally processed foods such as baked goods, roasted nuts, and cooked meats.[3][4]

Aldol Condensation of Propionaldehyde

This compound can also be formed through the self-aldol condensation of propionaldehyde.[5] This reaction typically occurs in the presence of a base or acid catalyst. Propionaldehyde itself can be a product of microbial metabolism or the degradation of other food components. The reaction proceeds through the formation of a β-hydroxy aldehyde intermediate, which then dehydrates to form an α,β-unsaturated aldehyde. Subsequent hydrogenation of this intermediate can lead to this compound.

The key steps are:

-

Enolate Formation: A molecule of propionaldehyde is deprotonated at the α-carbon to form an enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of a second propionaldehyde molecule.

-

Protonation: The resulting alkoxide is protonated to form 3-hydroxy-2-methylpentanal (B3192230) (the aldol adduct).

-

Dehydration: The aldol adduct is heated to cause dehydration, forming 2-methylpent-2-enal (B7821959).

-

Hydrogenation: The double bond in 2-methylpent-2-enal is hydrogenated to yield this compound.

Lipid Oxidation

While less direct, lipid oxidation can contribute to the formation of precursor molecules for this compound. The oxidation of polyunsaturated fatty acids generates a complex mixture of volatile compounds, including shorter-chain aldehydes like propionaldehyde.[6][7] This propionaldehyde can then undergo aldol condensation as described above. Therefore, lipid oxidation serves as an indirect pathway by providing the necessary precursors. The extent of this contribution depends on the fatty acid composition of the food and the conditions of storage and processing.

References

- 1. ugc.futurelearn.com [ugc.futurelearn.com]

- 2. brewingforward.com [brewingforward.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. sarthaks.com [sarthaks.com]

- 6. researchgate.net [researchgate.net]

- 7. The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Methylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpentanal, a chiral aldehyde with the chemical formula C₆H₁₂O, is a molecule of significant interest in fields ranging from flavor and fragrance chemistry to pharmaceutical synthesis.[1] Its single chiral center gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While possessing identical physical properties in an achiral environment, these stereoisomers can exhibit distinct biological activities and sensory characteristics. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and analysis of this compound enantiomers, with a focus on quantitative data and detailed experimental protocols.

Introduction to the Chirality of this compound

This compound possesses a stereogenic center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a propyl group, and a formyl (aldehyde) group.[2] This chirality results in the existence of two enantiomers: (R)-2-methylpentanal and (S)-2-methylpentanal. The absolute configuration of each enantiomer is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The formyl group receives the highest priority, followed by the propyl group, the methyl group, and finally the hydrogen atom.[2]

The three-dimensional arrangement of these groups around the chiral center is the sole difference between the enantiomers, leading to their ability to rotate plane-polarized light in opposite directions. This seemingly subtle difference can have profound implications for their interactions with other chiral molecules, such as biological receptors and enzymes.

Physicochemical Properties

The physicochemical properties of the individual enantiomers of this compound are largely identical in an achiral environment. The data presented below is for the racemic mixture, which serves as a close approximation for the pure enantiomers.[2]

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol [2] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 117-120 °C[2] |

| Density | 0.808 - 0.809 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.401[2] |

| Water Solubility | 4.2 g/L at 25 °C[2] |

| Synonyms | 2-Methylvaleraldehyde, α-Methylpentanal |

| CAS Number (Racemic) | 123-15-9 |

| CAS Number ((R)-enantiomer) | 53531-14-9[2] |

| CAS Number ((S)-enantiomer) | 82043-22-9 |

Synthesis and Chiral Resolution

The synthesis of racemic this compound is commonly achieved through the aldol (B89426) condensation of propanal, followed by dehydration and hydrogenation.[1] However, for applications requiring stereospecificity, the synthesis or separation of individual enantiomers is crucial.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically enriched products. A notable example is the proline-catalyzed asymmetric aldol reaction.

Performance of (R)-2-methylpentanal in a Proline-Catalyzed Asymmetric Aldol Reaction: [3]

| Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) |

| Acetone | (S)-Proline (20-30) | DMSO/CHCl₃ | Room Temp. | 94 | 85 |

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Biocatalytic kinetic resolution is a highly effective method for this compound.

Experimental Protocol: Biocatalytic Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of racemic this compound using an (R)-selective ketoreductase (KRED).[4]

Materials:

-

Racemic this compound

-

Evolved (R)-selective ketoreductase (KRED)

-

Nicotinamide cofactor (NADPH)

-

Isopropanol (B130326) (co-substrate for cofactor regeneration)

-

Buffered aqueous medium (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Chelating agent (e.g., EDTA)

Procedure:

-

Prepare a buffered solution containing the KRED enzyme and NADPH.

-

Add isopropanol to the reaction mixture.

-

Initiate the reaction by adding racemic this compound with vigorous stirring.

-

Maintain the reaction at a constant temperature (e.g., 25-30 °C).

-

Monitor the reaction progress by chiral gas chromatography (GC) to achieve approximately 50% conversion.

-

Quench the reaction by adding a chelating agent like EDTA.

-

The mixture will contain (R)-2-methylpentanol and unreacted (S)-2-methylpentanal.

-

Separate the alcohol and the remaining aldehyde using standard techniques such as distillation or chromatography.

-

If desired, the purified (R)-2-methylpentanol can be oxidized back to (R)-2-methylpentanal.

References

2-Methylpentanal as a Precursor in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 2-methylpentanal as a versatile precursor in the synthesis of pharmaceutical compounds. This compound, a chiral aldehyde, serves as a critical building block for creating complex molecular architectures with significant biological activity. This document details its physicochemical properties, synthesis methodologies, and its application in the production of notable pharmaceuticals, including the anxiolytic agent meprobamate and the antibiotic Zincophorin.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis, purification, and handling. The following table summarizes key quantitative data for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Methylvaleraldehyde, α-Methylpentanal |

| CAS Number | 123-15-9 |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 119-120 °C |

| Density | 0.808 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.401 |

| Water Solubility | 4.2 g/L at 25 °C |

| Flash Point | 16 °C |

| Autoignition Temperature | 199 °C |

Synthesis of this compound

The industrial production of this compound is primarily achieved through a two-step process involving the aldol (B89426) condensation of propanal, followed by hydrogenation.[1] For pharmaceutical applications requiring stereospecificity, asymmetric synthesis or resolution techniques are employed to obtain the desired enantiomer, typically (R)-2-methylpentanal.

Experimental Protocol: Synthesis of 2-Methyl-2-pentenal (B83557) via Aldol Condensation

This protocol describes the base-catalyzed aldol condensation of propanal to yield 2-methyl-2-pentenal, the unsaturated precursor to this compound.

Materials:

-

Propanal

-

2 M aqueous Sodium Hydroxide (B78521) (NaOH)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 100 mL round-bottom flask equipped with a stir bar, add 5.00 mL of 2 M aqueous NaOH solution.

-

Attach a reflux condenser and begin stirring.

-

Add 15.0 mL of propanal through the top of the condenser into the reaction flask. The reaction is exothermic and the mixture will begin to boil.

-

Continue stirring until the reaction mixture cools to room temperature, indicating the completion of the reaction.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the upper organic layer from the lower aqueous layer.

-

The crude 2-methyl-2-pentenal can be purified by distillation. A 95% yield with a purity of 92.7% has been reported for a similar process.

Synthesis Workflow: From Propanal to this compound

Caption: General synthesis workflow for this compound.

Application in Pharmaceutical Synthesis: Meprobamate

This compound is a key starting material for the synthesis of meprobamate, a tranquilizer used for the treatment of anxiety disorders.[1] The synthesis involves a two-step process from this compound.

Experimental Protocol: Synthesis of Meprobamate from this compound

Step 1: Synthesis of 2-Methyl-2-propyl-1,3-propanediol (B18018)

This step involves the reaction of this compound with formaldehyde (B43269).

Materials:

-

This compound

-

36% Formaldehyde solution

-

Sodium Hydroxide (NaOH) solution

-

Benzene (B151609) (for extraction)

-

Distillation apparatus

Procedure:

-

Add this compound to a 36% formaldehyde solution at room temperature.

-

Add sodium hydroxide solution dropwise. The reaction is exothermic, and the temperature will rise.

-

Heat the mixture to 90 °C for 1 hour.

-

Cool the reaction to 60 °C and allow the layers to separate.

-

The upper organic layer is washed with water. The washings are combined with the lower aqueous layer and extracted with benzene.

-

The organic layers are combined, and the benzene is removed by distillation.

-

The resulting 2-methyl-2-propyl-1,3-propanediol is purified by vacuum distillation, with a reported yield of 93%.[2]

Step 2: Synthesis of Meprobamate (2-Methyl-2-propyl-1,3-propanediol dicarbamate)

This step involves the conversion of the diol to a dicarbamate.

Materials:

-

2-Methyl-2-propyl-1,3-propanediol

-

Dichloromethane (B109758) or Dichloroethane

-

Sodium Cyanate (B1221674) or Potassium Cyanate

-

Hydrochloric Acid (HCl) gas

-

Water

Procedure:

-

Dissolve 2-methyl-2-propyl-1,3-propanediol in dichloromethane or dichloroethane at room temperature.

-

Cool the reaction mixture to a temperature between -20 °C and +20 °C.

-

Add sodium cyanate and purge with HCl gas while maintaining the temperature.

-

After the reaction is complete, quench by adding water.

-

Isolate the crude product by distilling off the dichloromethane and filtering the resulting slurry.

-

The crude meprobamate can be purified by recrystallization from hot water.

Synthesis Workflow: Meprobamate from this compound

Caption: Synthesis of Meprobamate from this compound.

Mechanism of Action: Meprobamate

Meprobamate exerts its anxiolytic effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptors.[3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system. Meprobamate enhances the effects of GABA by increasing the frequency of chloride ion channel opening associated with GABA-A receptors.[4] This leads to hyperpolarization of neurons, making them less likely to fire, which produces a sedative and calming effect.[4]

Signaling Pathway: Meprobamate's Effect on GABA-A Receptor

Caption: Meprobamate's mechanism of action on the GABA-A receptor.

Application in Pharmaceutical Synthesis: Zincophorin

(R)-2-methylpentanol, which is derived from the asymmetric hydrogenation of 2-methyl-2-pentenal or the reduction of (R)-2-methylpentanal, is a precursor in the total synthesis of the ionophore antibiotic Zincophorin.[5] The synthesis of Zincophorin is a complex, multi-step process. (R)-2-methylpentanol is used to construct a specific chiral fragment of the final molecule. The total synthesis of Zincophorin has been achieved through convergent strategies, where different fragments of the molecule are synthesized separately and then combined.[5]

Due to the extensive and complex nature of the total synthesis of Zincophorin, a detailed experimental protocol is beyond the scope of this guide. However, the logical relationship of (R)-2-methylpentanal as a precursor is illustrated below.

Logical Relationship: this compound to Zincophorin

Caption: High-level overview of the role of this compound in Zincophorin synthesis.

References

An In-depth Technical Guide to 2-Methylpentanal: Nomenclature, Properties, Synthesis, and Reactions

This technical guide provides a comprehensive overview of 2-methylpentanal, a significant chiral aldehyde in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, and key chemical transformations.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound .[1][2] It is a chiral molecule and can exist as two enantiomers, (R)-2-methylpentanal and (S)-2-methylpentanal.[3][4][5] The compound is also known by a variety of synonyms, which are listed in the table below for comprehensive reference.

| Synonym | Reference |

| 2-Methylvaleraldehyde | [1][6][7] |

| α-Methylpentanal | [1][3] |

| 2-Formylpentane | [3][8] |

| Pentanal, 2-methyl- | [1] |

| Valeraldehyde, 2-methyl- | [1][3] |

| 2-Methyl-n-valeraldehyde | [3][8] |

| 2-Methylvaleric aldehyde | [1] |

| (R)-2-methylvaleraldehyde (for the R-enantiomer) | [3] |

Physicochemical Properties

This compound is a colorless liquid with a fresh, sweet, and slightly fruity odor.[1][6] It is utilized in the flavor and fragrance industry and serves as an important intermediate in organic synthesis.[6] The key physical and chemical properties of this compound are summarized in the following table.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [3][6][7] |

| CAS Number | 123-15-9 | [1][3][7] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 117-120 °C | [7][9] |

| Density | 0.808 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.401 | [7] |

| Vapor Density | 3.45 (vs air) | [7] |

| Autoignition Temperature | 390 °F (199 °C) | [7] |

| Solubility | Soluble in alcohols and oils | [6] |

| InChI | 1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3 | [3][7] |

| InChIKey | FTZILAQGHINQQR-UHFFFAOYSA-N | [1][3] |

| SMILES | CCCC(C)C=O | [1][3][7] |

Synthesis of this compound

A common industrial method for the synthesis of this compound involves a two-step process starting from propanal: an aldol (B89426) condensation followed by hydrogenation.[2][3]

Step 1: Aldol Condensation of Propanal

This step aims to produce 2-methyl-2-pentenal (B83557), the precursor to this compound.

-

Materials: Propanal, catalyst (e.g., dilute sodium hydroxide), solvent (optional).

-

Procedure:

-

Propanal is treated with a catalytic amount of a base, such as dilute sodium hydroxide (B78521), at room temperature.[10]

-

The reaction mixture is stirred, allowing the aldol condensation to proceed. This initially forms 3-hydroxy-2-methylpentanal.

-

Upon gentle heating, this aldol addition product readily undergoes dehydration (loss of a water molecule) to yield the α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[10]

-

The organic layer containing the product is separated from the aqueous layer.

-

The crude 2-methyl-2-pentenal can be purified by distillation.[3]

-

Step 2: Hydrogenation of 2-Methyl-2-pentenal

This step reduces the carbon-carbon double bond of the intermediate to yield the final product, this compound.

-

Materials: 2-Methyl-2-pentenal, hydrogen gas, hydrogenation catalyst (e.g., palladium on carbon, nickel).

-

Procedure:

-

The purified 2-methyl-2-pentenal is subjected to catalytic hydrogenation.

-

The reaction is carried out in a suitable reactor under a hydrogen atmosphere and in the presence of a hydrogenation catalyst.

-

The reaction conditions (temperature and pressure) are controlled to selectively reduce the double bond while preserving the aldehyde functional group.

-

Upon completion, the catalyst is filtered off, and the resulting this compound is purified by distillation.[3]

-

For the synthesis of a specific enantiomer, such as (R)-2-methylpentanal, an asymmetric hydrogenation using a chiral catalyst would be employed in the second step.[3]

Caption: Workflow for the synthesis of this compound.

Chemical Reactions of this compound

This compound, being an aldehyde with an alpha-hydrogen, undergoes characteristic reactions, most notably the aldol reaction.

In the presence of a base, this compound can react with itself in an aldol reaction.[11]

-

Materials: this compound, dilute sodium hydroxide (or another suitable base), solvent (optional).

-

Procedure:

-

Two molecules of this compound are reacted in the presence of a dilute base like NaOH.[11]

-

The base abstracts the acidic α-hydrogen from one molecule of this compound to form an enolate.

-

This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound.

-

Protonation of the resulting alkoxide yields the β-hydroxy aldehyde, which is the aldol addition product.

-

If the reaction mixture is heated, this aldol product can undergo dehydration to form an α,β-unsaturated aldehyde.[10]

-

Caption: Signaling pathway of the Aldol Reaction.

Applications in Research and Development

This compound, particularly its chiral forms, is a valuable building block in organic synthesis. For instance, (R)-2-methylpentanal is a crucial intermediate in the synthesis of complex molecules where specific stereochemistry is vital for biological activity.[3] It serves as a precursor to the commercial tranquilizer meprobamate.[2] Its reactions, such as the proline-catalyzed asymmetric aldol reaction, are benchmark studies for evaluating the performance of chiral aldehydes in asymmetric synthesis.[12]

References

- 1. 2-Methylpentaldehyde | C6H12O | CID 31245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. (2S)-2-methylpentanal | C6H12O | CID 6999050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-methylpentanal [webbook.nist.gov]

- 6. This compound – Premium Aroma Chemical For Fruity & Industrial Applications [chemicalbull.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0031578) [hmdb.ca]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Write the products and detailed reaction conditions for the following rea.. [askfilo.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Methylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-methylpentanal, a significant chiral aldehyde in organic synthesis and a key building block in the pharmaceutical industry. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its applications in drug development, tailored for a scientific audience.

Core Chemical Identity

This compound is an organic compound and a branched-chain aliphatic aldehyde. It exists as a racemic mixture and as individual (R) and (S) enantiomers, with the stereochemistry playing a crucial role in its biological and chemical properties.

| Identifier | Racemic this compound | (R)-2-Methylpentanal |

| IUPAC Name | This compound | (2R)-2-methylpentanal |

| Synonyms | 2-Methylvaleraldehyde, α-Methylpentanal | (R)-2-Methylvaleraldehyde |

| CAS Number | 123-15-9 | 53531-14-9 |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol | 100.16 g/mol |

| Canonical SMILES | CCCC(C)C=O | CCC--INVALID-LINK--C=O |

| InChI Key | FTZILAQGHINQQR-UHFFFAOYSA-N | FTZILAQGHINQQR-ZCFIWIBFSA-N |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 117-120 °C |

| Density | 0.808 - 0.809 g/mL at 25 °C |

| Water Solubility | 4.2 g/L at 25 °C |

| Refractive Index (n20/D) | 1.401 |

| Vapor Density | 3.45 (vs air) |

| Autoignition Temperature | 199 °C (390 °F) |

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a range of molecules, including active pharmaceutical ingredients (APIs). Its aldehyde functionality allows for various chemical transformations, making it a valuable precursor in the agrochemical and specialty chemical sectors as well.[1]

A notable application of this compound is as a precursor in the synthesis of the commercial tranquilizer, meprobamate.[2][3] Furthermore, its derivatives have been explored for their potential therapeutic properties. For instance, (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal, synthesized via a Michael addition, has been investigated for its analgesic properties.[4] The stereospecific nature of (R)-2-methylpentanal makes it a critical intermediate for complex molecules where precise stereochemistry is vital for biological activity.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol (B89426) Condensation

A common industrial method for producing this compound involves the aldol condensation of propanal.[2] This process initially forms 2-methyl-2-pentenal (B83557), which is subsequently hydrogenated to yield this compound.

Materials:

-

Propanal

-

Nitrogenous organic base (e.g., pyrrolidine)

-

Organic acid

-

Hydrogenation catalyst

Procedure:

-

Reaction Setup: In a reaction vessel, combine propanal with a nitrogenous organic base and an organic acid.

-

Aldol Condensation: Stir the mixture to facilitate the aldol condensation reaction, forming 2-methyl-2-pentenal.

-

Workup: After the reaction is complete, wash the mixture with water and separate the organic layer containing the 2-methyl-2-pentenal.

-

Purification: The crude 2-methyl-2-pentenal can be purified by distillation.

-

Hydrogenation: Hydrogenate the purified 2-methyl-2-pentenal using a suitable catalyst to produce this compound.[2] For the synthesis of a specific enantiomer, such as (R)-2-methylpentanal, an asymmetric hydrogenation with a chiral catalyst is required.[2]

Protocol 2: Asymmetric Aldol Reaction with this compound

This protocol describes a proline-catalyzed asymmetric aldol reaction, a benchmark for assessing the performance of chiral aldehydes.

Materials:

-

(R)-2-Methylpentanal (1.0 mmol)

-

Acetone (5.0 mmol)

-

(S)-Proline (0.2 mmol, 20 mol%)

-

Anhydrous solvent (e.g., DMSO)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of (R)-2-methylpentanal in the anhydrous solvent, add acetone.

-

Add (S)-proline to the mixture.

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 4 °C to room temperature) for 24-72 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Analytical Quantification by GC-MS and HPLC-UV

For the quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) are common methods. Derivatization is often employed to enhance detection.

GC-MS with PFBHA Derivatization:

-

Derivatization: React the sample containing this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime.

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: Use a suitable capillary column to separate the components.

-

Detection: The mass spectrometer detects the characteristic ions of the derivatized this compound.

HPLC-UV with DNPH Derivatization:

-

Derivatization: React the sample with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative, which has strong UV absorbance.

-

Injection: Inject the derivatized sample into the HPLC system.

-

Separation: Use a reverse-phase column (e.g., C18) with a suitable mobile phase to separate the derivative.

-

Detection: A UV detector is used to quantify the hydrazone derivative.

Signaling Pathways and Logical Relationships

The following diagrams, generated using DOT language, illustrate key processes involving this compound.

Caption: Synthesis of this compound via aldol condensation.

Caption: Analytical workflows for this compound quantification.

References

Methodological & Application

Application Notes and Protocols for Chiral Gas Chromatography Separation of 2-Methylpentanal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of 2-methylpentanal enantiomers using chiral gas chromatography (GC). The methodologies outlined are based on established practices for the analysis of chiral aldehydes and related volatile compounds.

Introduction

This compound is a chiral aldehyde with a stereocenter at the second carbon position, existing as (R)- and (S)-enantiomers. These enantiomers can exhibit different biological activities and sensory properties, making their separation and quantification crucial in various fields, including flavor and fragrance analysis, pharmaceutical development, and environmental monitoring. Chiral gas chromatography is a powerful technique for the enantioselective analysis of volatile compounds like this compound, typically employing a chiral stationary phase (CSP) to achieve separation. Cyclodextrin-based CSPs are commonly used for this purpose.[1][2]

Experimental Workflow

The general workflow for the chiral GC analysis of this compound involves sample preparation, GC separation, and data analysis.

Caption: Experimental workflow for the chiral analysis of this compound.

Quantitative Data Summary

The following table summarizes typical experimental conditions and expected results for the chiral GC separation of this compound and similar aldehydes. Please note that specific retention times and resolution will vary depending on the exact instrument, column, and operating conditions.

| Parameter | Description |

| Column | |

| Stationary Phase | Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Gas Chromatograph (GC) | |

| Carrier Gas | Helium or Hydrogen[1] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injection Mode | Split (e.g., 20:1 split ratio)[3] |

| Injector Temperature | 250 °C[3] |

| Oven Temperature Program | |

| Initial Temperature | 40-50 °C, hold for 1-2 minutes[1][4] |

| Ramp Rate | 2-5 °C/min[3][4] |

| Final Temperature | 150-210 °C, hold for 1-5 minutes[3][4] |

| Detector | |

| Type | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 250 °C |

| MS Transfer Line Temp | 230 °C |

| MS Ion Source Temp | 230 °C |

| Expected Results | |

| Elution Order | Varies with the specific chiral stationary phase |

| Resolution (Rs) | > 1.5 for baseline separation |

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of this compound from solid or liquid matrices, such as food samples.[1]

Materials:

-

Sample in a sealed headspace vial

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

-

Incubator/heating block

Procedure:

-

Place a known amount of the homogenized sample into a sealed vial.

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time to allow volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

-

Retract the fiber and insert it into the hot inlet of the gas chromatograph for thermal desorption.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from aqueous samples.[5]

Materials:

-

Aqueous sample containing this compound

-

Dichloromethane (B109758) (DCM), GC-grade

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Separatory funnel

-

GC vials

Procedure:

-

Pipette a known volume of the aqueous sample into a separatory funnel.

-

Add NaCl to increase the ionic strength of the aqueous phase.

-

Add a specified volume of dichloromethane to the separatory funnel.

-

Stopper the funnel and shake vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate and drain the lower organic layer into a clean vial.

-

Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane.

-

Combine the organic extracts and dry them using anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

Protocol 3: Chiral Gas Chromatography Method

This protocol outlines a general method for the separation of this compound enantiomers.

Instrumentation:

-

Gas Chromatograph equipped with an FID or MS detector

-

Chiral GC column (e.g., β-cyclodextrin based)[6]

-

Autosampler

Procedure:

-

Set up the GC instrument with the parameters outlined in the Quantitative Data Summary table.

-

Equilibrate the column at the initial oven temperature for several minutes.

-

Inject 1 µL of the prepared sample extract onto the column.

-

Initiate the temperature program and data acquisition.

-

Identify the enantiomer peaks based on their retention times (if known from standards) or by comparison to a racemic standard.

-

Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).

Signaling Pathways and Logical Relationships

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the analytes and the CSP.

Caption: Logical relationship of chiral separation of this compound enantiomers.

References

Application Note: Quantification of 2-Methylpentanal Enantiomers by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the separation and quantification of 2-methylpentanal enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chiral aldehyde relevant in flavor chemistry and as a potential impurity or intermediate in pharmaceutical manufacturing. The accurate determination of the enantiomeric composition of such chiral compounds is critical due to the often differing sensory properties and biological activities of individual enantiomers. This protocol outlines a robust method employing a chiral capillary GC column for the enantioselective separation, coupled with mass spectrometry for sensitive and specific detection. The provided methodology includes sample preparation, detailed instrument parameters, and expected quantitative performance metrics.

Introduction

This compound is a volatile organic compound that possesses a chiral center, existing as (R)- and (S)-enantiomers. These stereoisomers can exhibit distinct organoleptic properties, making their individual quantification important in the food and fragrance industries. In pharmaceutical applications, the stereochemistry of a molecule is a critical quality attribute, as different enantiomers can have varied pharmacological and toxicological profiles.

Gas chromatography is the premier technique for the analysis of volatile compounds.[1] For the separation of enantiomers, a chiral stationary phase is required.[2] Cyclodextrin-based capillary columns are widely used and have demonstrated excellent performance in resolving a variety of chiral molecules, including aldehydes.[2][3] This protocol employs a derivatized β-cyclodextrin column to achieve baseline separation of the (R)- and (S)-2-methylpentanal enantiomers. Mass spectrometric detection provides high sensitivity and selectivity, allowing for accurate quantification even in complex matrices.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for the extraction of this compound from aqueous matrices.[1][4][5]

Materials:

-

Sample containing this compound

-

Dichloromethane (B109758) (DCM), GC-grade

-

Sodium chloride (NaCl), analytical grade

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

50 mL Separatory funnel

-

Glass vials with PTFE-lined septa

-

Pipettes

Procedure:

-

Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.

-

Add 2 g of NaCl to the funnel to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic solvent.

-

Add 5 mL of dichloromethane to the separatory funnel.

-

Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate for 5 minutes. The dichloromethane layer will be at the bottom.

-